molecular formula C11H17ClN2OS B13978512 (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride

(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride

Cat. No.: B13978512
M. Wt: 260.78 g/mol
InChI Key: YYYWWJDSAUQPEJ-UHFFFAOYSA-N
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Description

(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H17ClN2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride typically involves the reaction of 1,4-diazepane with 3-methylthiophene-2-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for bioconjugation studies .

Medicine

Its structure suggests it could interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-Diazepan-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H17ClN2OS

Molecular Weight

260.78 g/mol

IUPAC Name

1,4-diazepan-1-yl-(3-methylthiophen-2-yl)methanone;hydrochloride

InChI

InChI=1S/C11H16N2OS.ClH/c1-9-3-8-15-10(9)11(14)13-6-2-4-12-5-7-13;/h3,8,12H,2,4-7H2,1H3;1H

InChI Key

YYYWWJDSAUQPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCCNCC2.Cl

Origin of Product

United States

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